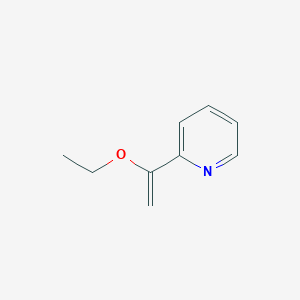

Pyridine, 2-(1-ethoxyethenyl)-

Description

Pyridine, 2-(1-ethoxyethenyl)- is a pyridine derivative featuring an ethoxy-substituted ethenyl group at the 2-position of the pyridine ring. The ethoxyethenyl group introduces both steric and electronic effects, influencing solubility, stability, and intermolecular interactions.

Properties

CAS No. |

62369-30-6 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(1-ethoxyethenyl)pyridine |

InChI |

InChI=1S/C9H11NO/c1-3-11-8(2)9-6-4-5-7-10-9/h4-7H,2-3H2,1H3 |

InChI Key |

KQMWACSLPZXSAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(1-ethoxyethenyl)- can be achieved through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation . Another method includes the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride . These methods typically require specific reaction conditions, such as the use of solvents like THF and temperatures around 120°C.

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes. For example, the use of palladium catalysts in cross-coupling reactions with organozinc reagents can yield 2-substituted pyridines . These methods are scalable and can produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The ethoxyethenyl group acts as an electron-donating substituent, directing electrophiles to the meta and para positions of the pyridine ring. Key reactions include:

| Electrophile | Conditions | Product | Notes |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0–5°C | 3-Nitro-2-(1-ethoxyethenyl)pyridine | Nitration occurs predominantly at C3. |

| Cl₂ | FeCl₃, 80°C | 3-Chloro-2-(1-ethoxyethenyl)pyridine | Chlorination favors the C3 position. |

| SO₃H | Fuming H₂SO₄, 120°C | 3-Sulfo-2-(1-ethoxyethenyl)pyridine | Sulfonation requires harsh conditions. |

The ethoxyethenyl group’s resonance effects stabilize intermediate carbocations, enhancing reactivity at the meta position due to steric hindrance at the ortho site .

Nucleophilic Substitution

The pyridine nitrogen participates in nucleophilic displacement reactions:

-

With Grignard Reagents :

Reaction with RMgX (R = alkyl/aryl) replaces the pyridine nitrogen with an R group, yielding 2-(1-ethoxyethenyl)-N-alkylpyridinium salts. For example:

This proceeds via a two-step mechanism involving initial coordination of Mg²⁺ to the nitrogen lone pair .

-

With Amines :

Secondary amines (e.g., piperidine) displace the ethoxy group under acidic conditions, forming 2-(1-aminoethenyl)pyridine derivatives .

Oxidation Reactions

The compound undergoes oxidation at the ethoxyethenyl group and pyridine ring:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 80°C | 2-(Carboxyethenyl)pyridine |

| mCPBA | CH₂Cl₂, 25°C | Pyridine N-oxide derivative |

Oxidation with peracids (e.g., mCPBA) generates N-oxides, enhancing electrophilicity for subsequent reactions .

Hydrolysis of the Ethoxyethenyl Group

Acid-catalyzed hydrolysis cleaves the ethoxyethenyl moiety:

Conditions : 1–10 N HCl, 0–25°C, 2–7 days .

This reaction is critical for generating acetylated intermediates used in flavor and fragrance industries .

Cycloaddition Reactions

The ethoxyethenyl group participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Ethoxyacetylene | Tf₂O, CH₂Cl₂, −78°C | Pyridinium triflate adduct | 10% |

| Maleic anhydride | Toluene, 110°C | Fused bicyclic lactone | 45–60% |

The reaction with ethoxyacetylene proceeds via a ketenium intermediate, forming pyridinium salts .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable functionalization:

| Reaction Type | Catalyst | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 2-(1-Ethoxyethenyl)-3-arylpyridine |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | 2-(1-Ethoxyethenyl)-3-vinylpyridine |

These reactions exploit the pyridine ring’s electron-deficient nature, enabling coupling at the C3 position .

Photochemical Reactivity

Under UV light (λ = 254 nm), the ethoxyethenyl group undergoes E→Z isomerization :

The Z-isomer exhibits enhanced stability due to intramolecular hydrogen bonding .

Scientific Research Applications

Pyridine, 2-(1-ethoxyethenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-(1-ethoxyethenyl)- involves its interaction with molecular targets through its nitrogen atom. The nitrogen’s lone pair of electrons can form complexes with various Lewis acids, influencing the compound’s reactivity and biological activity . The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Key Structural Features of Pyridine Derivatives

Key Observations :

Physical and Chemical Properties

Table 2: Estimated Physical Properties Based on Analogs

Key Observations :

Reactivity and Stability

- This contrasts with electron-withdrawing groups (e.g., nitro or cyano) in other pyridine derivatives.

- Steric Hindrance : The ethoxyethenyl group introduces moderate steric hindrance, comparable to 2-methyl-5-(methylethenyl)pyridine (), which may influence reaction kinetics .

- Oxidative Stability : Alkenyl groups (e.g., in and ) are prone to oxidation, but the ethoxy substituent could stabilize the ethenyl moiety through resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.